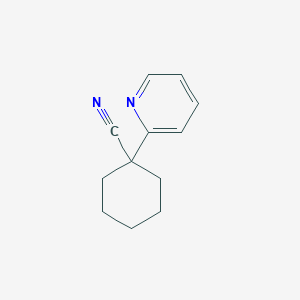

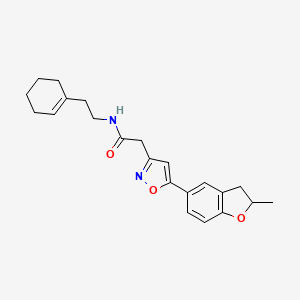

![molecular formula C17H16ClNO3S B2497948 ethyl 2-[(4-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 299953-35-8](/img/structure/B2497948.png)

ethyl 2-[(4-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions, condensation, and cyclization processes. For instance, a new azo-Schiff base analogous to our compound of interest was prepared through the reaction of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and a derivative aldehyde under reflux conditions in methanol, demonstrating a common synthetic approach for such molecules (Menati et al., 2020). Another method involves a multicomponent reaction under mild conditions, highlighting the versatility in synthesizing thiophene derivatives (Pekparlak et al., 2018).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through techniques such as X-ray diffraction, demonstrating crystallization in specific systems and revealing geometric structures and intermolecular interactions. For example, a related compound crystallizes in the triclinic system, confirming its planar geometric structure with slight deviation and intermolecular hydrogen bonds (Menati et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving thiophene derivatives can vary significantly, including heterocyclization reactions that result in the formation of various heterocyclic systems. For instance, ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate reacts with ethyl acetoacetate to yield a hydrazone derivative, showcasing the compound's reactivity towards different reagents (Wardaman, 2000).

Applications De Recherche Scientifique

Antimicrobial and Antioxidant Properties

- Synthesis and Biological Activities : Compounds synthesized from thiophene derivatives, including structures analogous to ethyl 2-[(4-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, have been evaluated for their antimicrobial and antioxidant activities. Some compounds exhibited excellent antibacterial and antifungal properties, alongside remarkable antioxidant potential, indicating their relevance in developing new antimicrobial and antioxidant agents (K. Raghavendra et al., 2016).

Anticancer Applications

- Novel Heterocycles with Anticancer Activity : Research has focused on synthesizing novel thiophene and benzothiophene derivatives with potential anti-proliferative activity against various cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). Certain derivatives have shown significant anticancer activities, emphasizing the utility of these compounds in oncological research (R. Mohareb et al., 2016).

- Apoptosis-Inducing Agents for Breast Cancer : Another study employed a multicomponent synthesis approach to create derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, revealing their potential as apoptosis-inducing agents for breast cancer treatment. In vitro and in vivo evaluations demonstrated significant anticancer activities, with one compound notably reducing tumor mass by 26.6% (E. Gad et al., 2020).

Chemical Synthesis and Structural Analysis

- Crystal Structure and Spectroscopic Characterization : The synthesis, characterization, and density functional theory calculations on related thiophene derivatives have provided insights into their molecular structures, vibrational frequencies, and NMR chemical shifts. These studies contribute to understanding the chemical behavior and potential applications of such compounds (A. Pekparlak et al., 2018).

Applications in Material Science

- Disperse Dyes for Textiles : Azo benzo[b]thiophene derivatives synthesized from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been explored as disperse dyes for polyester. These dyes exhibit good coloration and fastness properties, indicating their potential in textile applications (R. W. Sabnis & D. W. Rangnekar, 1989).

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-[(4-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO3S/c1-2-22-17(21)14-12-4-3-5-13(12)23-16(14)19-15(20)10-6-8-11(18)9-7-10/h6-9H,2-5H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZDBNMRQJCBOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

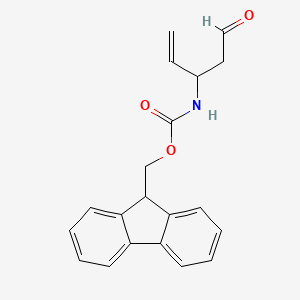

![(E)-3-[5-(Difluoromethyl)-1-methylpyrazol-3-yl]prop-2-enoic acid](/img/structure/B2497865.png)

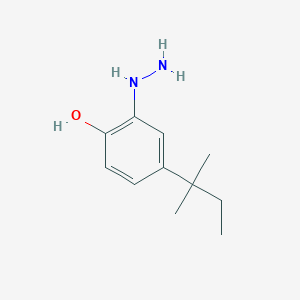

![1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride](/img/structure/B2497867.png)

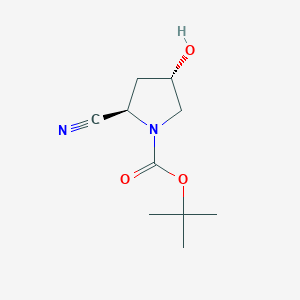

![(E)-4-(Dimethylamino)-N-methyl-N-[(3-methylimidazol-4-yl)methyl]but-2-enamide](/img/structure/B2497870.png)

![3-oxo-N-(m-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2497874.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide](/img/structure/B2497875.png)

![N1-cyclopentyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2497879.png)

![2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]-4-methoxybenzamide](/img/structure/B2497883.png)

![N-[2-(2-Cyanoethyl)-5-methylpyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2497885.png)